molecular formula C13H14N4O2 B2641874 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione CAS No. 595607-72-0

2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B2641874
CAS No.: 595607-72-0
M. Wt: 258.281
InChI Key: VKDIHGHRTWHAJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of an azide group attached to a pentyl chain, which is further connected to an isoindole-1,3-dione core. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 5-bromo-1-pentanol with sodium azide to form 5-azidopentanol. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the desired compound . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride, hydrogen gas, and various catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include amines, substituted isoindole derivatives, and triazole-containing compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione involves the reactivity of the azide group. The azide group can undergo reduction to form an amine, which can then interact with various molecular targets. The compound can also participate in cycloaddition reactions, forming stable triazole rings that can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Azidopentyl)-1H-isoindole-1,3(2H)-dione is unique due to its isoindole-1,3-dione core, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring precise chemical modifications.

Properties

IUPAC Name

2-(5-azidopentyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2/c14-16-15-8-4-1-5-9-17-12(18)10-6-2-3-7-11(10)13(17)19/h2-3,6-7H,1,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDIHGHRTWHAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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